2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate is an organic compound that features a dioxolane ring fused with a phenyl group and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate typically involves the reaction of phenylacetic acid with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which 2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate exerts its effects involves interactions with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethyl acetate
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
Uniqueness
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate is unique due to the presence of both a phenyl group and a dioxolane ring, which confer distinct chemical and physical properties. These structural features make it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
63444-69-9 |
---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-hydroxyethyl 2-(2-phenyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C13H16O5/c14-6-7-16-12(15)10-13(17-8-9-18-13)11-4-2-1-3-5-11/h1-5,14H,6-10H2 |
InChI Key |
AYFWDDWKCJBEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CC(=O)OCCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.